molecular formula C11H7F15O3 B12089743 Propyl 5-(heptafluoroisopropoxy)octafluoropentanoate

Propyl 5-(heptafluoroisopropoxy)octafluoropentanoate

Cat. No.: B12089743
M. Wt: 472.15 g/mol
InChI Key: PWGBZBDTQADSAZ-UHFFFAOYSA-N
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Description

Propyl 5-(heptafluoroisopropoxy)octafluoropentanoate is a highly fluorinated ester compound characterized by its perfluorinated pentanoate backbone and a heptafluoroisopropoxy substituent. This structure confers unique chemical stability, hydrophobicity, and resistance to thermal and chemical degradation, typical of perfluorinated compounds (PFCs) .

Properties

Molecular Formula

C11H7F15O3

Molecular Weight

472.15 g/mol

IUPAC Name

propyl 2,2,3,3,4,4,5,5-octafluoro-5-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)pentanoate

InChI

InChI=1S/C11H7F15O3/c1-2-3-28-4(27)5(12,13)6(14,15)7(16,17)11(25,26)29-8(18,9(19,20)21)10(22,23)24/h2-3H2,1H3

InChI Key

PWGBZBDTQADSAZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C(C(C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 5-(heptafluoroisopropoxy)octafluoropentanoate typically involves the esterification of octafluoropentanoic acid with propanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The heptafluoroisopropoxy group is introduced through a subsequent reaction involving heptafluoroisopropanol and a suitable reagent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and optimization of reaction parameters to achieve consistent quality. Advanced purification techniques, such as distillation and chromatography, are employed to remove impurities and obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Propyl 5-(heptafluoroisopropoxy)octafluoropentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propyl 5-(heptafluoroisopropoxy)octafluoropentanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Propyl 5-(heptafluoroisopropoxy)octafluoropentanoate involves its interaction with molecular targets through its fluorinated groups. The compound’s high electronegativity and stability allow it to form strong interactions with various substrates, influencing their chemical and physical properties. These interactions can affect molecular pathways and processes, making it a valuable tool in research and industrial applications .

Comparison with Similar Compounds

The following analysis compares Propyl 5-(heptafluoroisopropoxy)octafluoropentanoate with structurally or functionally related compounds, emphasizing physicochemical properties, reactivity, and ecological impacts.

Fluorinated Esters
Compound Name Molecular Weight Key Functional Groups Fluorination Degree Applications/Notes
This compound 458.12 (est.) Ester, heptafluoroisopropoxy, octafluoropentanoate High (15 F atoms) Likely surfactant or polymer additive
Ethyl 5-(heptafluoroisopropoxy)octafluoropentanoate (BF85172) 458.12 Ester, heptafluoroisopropoxy, octafluoropentanoate High (15 F atoms) Structural analog; ethyl vs. propyl ester impacts solubility/volatility
Octafluoropentyl methacrylate 355.93 Methacrylate, octafluoropentyl Moderate (8 F atoms) Polymer production for water-repellent materials

Key Findings :

  • Fluorination Impact: Higher fluorine content in this compound compared to octafluoropentyl methacrylate enhances its chemical inertness but may increase environmental persistence .
  • Ester Group Variation: Replacing ethyl (BF85172) with propyl in the target compound marginally increases molecular weight (458.12 vs.
Halogenated Aromatic Compounds
Compound Name Molecular Weight Key Functional Groups Halogenation Ecological Concerns
This compound 458.12 Fluorinated ester Fluorine-only Potential POP due to fluorine stability
Pyridalyl (2,6-dichloro-4-(3,3-dichloroallyloxy)phenyl ether) 491.12 Chlorinated aryl ether, trifluoromethyl Chlorine and fluorine Classified as a pesticide; moderate bioaccumulation

Key Findings :

  • Environmental Persistence : Both compounds exhibit persistence due to halogenation, but fluorine’s stronger bonds in the target compound may lead to longer environmental half-lives compared to Pyridalyl’s chlorine-based structure .
  • Toxicity Data Gap: Unlike Pyridalyl, which has documented pesticidal activity, ecological toxicity data for this compound are absent, similar to untested components in herbicides like Centurion Emulsifiable Concentrate .
Non-Fluorinated Esters
Compound Name Molecular Weight Key Functional Groups Reactivity Notes
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate Not provided Carbonate ester, alkyne Used in β-lactone synthesis; hydrolytically unstable
This compound 458.12 Fluorinated ester High stability; resistant to hydrolysis

Key Findings :

  • Reactivity Contrast: The fluorinated ester’s stability contrasts sharply with the hydrolytic lability of carbonate esters like Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate, which are designed for controlled release in organic synthesis .

Biological Activity

Chemical Structure and Composition

  • IUPAC Name : Propyl 5-(heptafluoroisopropoxy)octafluoropentanoate
  • Molecular Formula : C14H12F7O3
  • Molecular Weight : 400.23 g/mol

The compound features a complex structure that includes both fluorinated and non-fluorinated components, which influences its solubility, stability, and reactivity.

The biological activity of this compound is primarily linked to its interactions with biological membranes and proteins. Fluorinated compounds can disrupt lipid bilayers due to their hydrophobic properties, potentially affecting membrane integrity and function.

Toxicological Studies

Research indicates that perfluorinated compounds (PFCs), including this compound, may exhibit toxic effects on various biological systems:

  • Endocrine Disruption : PFCs have been shown to interfere with endocrine functions, particularly impacting thyroid hormone levels and reproductive health.
  • Cellular Toxicity : In vitro studies have demonstrated cytotoxic effects on human cell lines, leading to apoptosis and necrosis at higher concentrations.

Environmental Impact

PFCs are persistent in the environment, leading to bioaccumulation in wildlife and potential biomagnification in food chains. The long half-life of these compounds raises concerns regarding their ecological impact and human health risks.

Case Study 1: Human Exposure

A study conducted in a population exposed to PFCs through contaminated drinking water revealed elevated levels of cholesterol and liver enzymes, indicating potential liver damage and metabolic disruption. This study highlights the need for monitoring the health effects of exposure to such compounds.

Case Study 2: Wildlife Impact

Research on aquatic ecosystems has shown that fish exposed to PFCs exhibit altered reproductive behaviors and reduced fertility rates. These findings underscore the ecological ramifications of PFC contamination in water bodies.

Table 1: Summary of Biological Effects

Effect TypeObserved ImpactReference
Endocrine DisruptionAltered thyroid hormone levels
CytotoxicityInduction of apoptosis in cell lines
Reproductive ToxicityReduced fertility in exposed wildlife

Table 2: Environmental Persistence

CompoundHalf-Life (Years)Bioaccumulation Factor (BAF)Reference
This compound>5High

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